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Cat. No.: B1578615

Get Quote

Abstract & Strategic Overview
The peptide Hj0164 is a cationic, amphipathic antimicrobial peptide (AMP) identified in the

venom of the scorpion Hottentotta jayakari. Like many scorpion-derived AMPs (e.g., Smp43,

Hp1404), Hj0164 exhibits potent membrane-disrupting activity against Gram-negative bacteria

and potential anticancer properties.

The Challenge: Direct expression of Hj0164 in E. coli is often fatal to the host due to its intrinsic

membrane-lytic activity. Furthermore, its amphipathic nature (containing both hydrophobic and

cationic faces) leads to rapid aggregation and sequestration into inclusion bodies.

The Solution: This protocol utilizes a 6xHis-SUMO fusion system. The SUMO (Small Ubiquitin-

like Modifier) tag serves three critical functions:

Chaperoning: It promotes correct folding and high solubility.[1]

Toxicity Masking: It sterically hinders the amphipathic helix of Hj0164 from inserting into the

host bacterial membrane.
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Scarless Cleavage: The Ulp1 protease recognizes the tertiary structure of SUMO and

cleaves exactly at the C-terminus, yielding native Hj0164 with no vector-derived amino acids

—a critical requirement for maintaining biological activity.

Experimental Workflow (Visualization)
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Figure 1: Step-by-step workflow for the production of scarless Hj0164 using the SUMO fusion

strategy.

Upstream Processing: Expression Protocol
Construct Design

Vector: pET-28a (or equivalent pET-SUMO vector).

Fusion: N-terminal 6xHis-SUMO-Hj0164.

Host Strain:E. coli BL21(DE3). Note: pLysS strains may be used if basal expression is toxic,

but SUMO usually negates this need.

Expression Methodology
Inoculation: Inoculate 10 mL of LB broth (with 50 µg/mL Kanamycin) with a fresh colony.

Grow overnight at 37°C.

Scale-up: Transfer to 1 L TB (Terrific Broth) medium. TB is preferred over LB for higher cell

density and plasmid stability.

Growth: Incubate at 37°C until OD600 reaches 0.6–0.8.

Induction (Critical): Cool culture to 20°C (on ice for 15 mins if necessary) before adding 0.2–

0.5 mM IPTG.

Scientific Logic:[2][3][4][5][6][7][8][9] Low-temperature induction slows translation rates,

reducing the formation of inclusion bodies and allowing the SUMO chaperone time to fold

the amphipathic cargo correctly.

Harvest: Incubate for 16–18 hours at 20°C. Centrifuge at 6,000 x g for 15 mins. Store pellets

at -80°C.

Downstream Processing: Purification Protocol
Lysis and Clarification
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Amphipathic peptides like Hj0164 are highly cationic (positively charged). They will bind non-

specifically to bacterial DNA and cell debris (anionic) if salt concentration is low.

Buffer A (Lysis/Binding):

20 mM Tris-HCl, pH 8.0

500 mM NaCl (High salt is mandatory to disrupt electrostatic DNA-peptide interactions)

20 mM Imidazole

1 mM PMSF (Protease Inhibitor)

10% Glycerol (Stabilizes amphipathic structure)

Protocol:

Resuspend cell pellet (5g) in 30 mL Buffer A.

Lyse via sonication (60% amplitude, 5s on/5s off) on ice until lysate is clear.

Centrifuge at 15,000 x g for 30 mins at 4°C. Collect supernatant.

Step 1: Ni-NTA Affinity Chromatography (IMAC)
Equilibrate 5 mL Ni-NTA resin with 5 CV (Column Volumes) of Buffer A.

Load supernatant at a slow flow rate (0.5 mL/min) to maximize binding kinetics.

Wash 1: 10 CV of Buffer A.

Wash 2 (Stringent): 10 CV of Buffer A + 1% Triton X-114 (Optional).

Expert Insight: If endotoxin removal is critical for downstream biological assays, a Triton

wash helps dissociate LPS from the amphipathic peptide.

Elution: 5 CV of Buffer B (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 500 mM Imidazole).

Step 2: Enzymatic Cleavage (Ulp1) & Subtractive IMAC
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Unlike Thrombin or TEV, Ulp1 is highly robust and works in a wide range of buffers.

Dialysis/Buffer Exchange: Exchange the eluate into Cleavage Buffer (20 mM Tris-HCl pH

8.0, 150 mM NaCl, 1 mM DTT). Imidazole must be removed.

Digestion: Add Recombinant Ulp1 protease (with His-tag) at a ratio of 1:100 (w/w). Incubate

at 30°C for 4 hours or 4°C overnight.

Subtractive IMAC: Pass the digestion mixture back over a fresh Ni-NTA column.

Logic: The 6xHis-SUMO tag and the 6xHis-Ulp1 protease will bind to the resin. The

cleaved, native Hj0164 peptide will flow through in the void volume.

Step 3: Polishing via RP-HPLC
This is the definitive step to remove truncated peptides and ensure the amphipathic nature is

intact.

Column: C18 Semi-preparative column (e.g., pore size 300Å, particle size 5 µm).

Mobile Phase A: ddH2O + 0.1% TFA (Trifluoroacetic acid).

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

Gradient Protocol:
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Time (min) % Buffer B Phase Description

0–5 5% Equilibration

5–10
5%

20%
Desalting/Loading

10–40
20%

60%

Elution Gradient (Slope: ~1.3%

B/min)

40–45
60%

95%
Wash

45–50 95% Column Clean

Observation: Hj0164 typically elutes between 35–45% ACN due to its hydrophobic face.

Collect peaks based on A214 (peptide bond) and A280 (aromatic residues, if Trp/Tyr are

present).

Quality Control & Validation
Mass Spectrometry (MALDI-TOF)
Confirm the exact mass. The SUMO cleavage leaves no extra residues.

Expected Mass: Calculate based on Hj0164 sequence.

Acceptance Criteria: Observed mass within ±1 Da of theoretical mass.

Antimicrobial Activity Assay (MIC)
To verify the peptide folded into its active amphipathic helix, perform a Minimum Inhibitory

Concentration (MIC) assay.

Target:E. coli ATCC 25922.

Method: Broth microdilution in Mueller-Hinton Broth.
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Control: Compare against synthetic Hj0164 or Melittin.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Inclusion Bodies
Expression too fast;

hydrophobic aggregation.

Lower induction temp to 16°C;

Increase Buffer A glycerol to

20%.

Peptide Sticks to Column Ionic interaction with matrix.
Increase NaCl to 1M in

lysis/wash buffers.

Precipitation after Cleavage
Released peptide is

hydrophobic.

Add 10% ACN or 1M Urea to

the Cleavage Buffer to

maintain solubility.

Low Yield
Toxicity to host before

induction.

Use BL21(DE3) pLysS cells to

suppress basal expression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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